7-[2-(4-methylphenyl)-2-oxoethoxy]-2H-chromen-2-one
Description
7-[2-(4-Methylphenyl)-2-oxoethoxy]-2H-chromen-2-one is a coumarin derivative featuring a 2-(4-methylphenyl)-2-oxoethoxy substituent at the 7-position of the chromen-2-one scaffold. Its molecular formula is C25H20O5, with a molecular weight of 400.43 g/mol and a monoisotopic mass of 400.131074 Da .
Properties
IUPAC Name |
7-[2-(4-methylphenyl)-2-oxoethoxy]chromen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14O4/c1-12-2-4-13(5-3-12)16(19)11-21-15-8-6-14-7-9-18(20)22-17(14)10-15/h2-10H,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFGNXQRJPKXBDI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)COC2=CC3=C(C=C2)C=CC(=O)O3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[2-(4-methylphenyl)-2-oxoethoxy]-2H-chromen-2-one typically involves the reaction of 4-methylphenylacetic acid with chromen-2-one derivatives under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the 2-oxoethoxy linkage. The reaction mixture is then heated to reflux, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
7-[2-(4-methylphenyl)-2-oxoethoxy]-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols or other reduced forms.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, halogenation, or sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride and specific conditions like elevated temperatures or acidic environments.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the aromatic ring, leading to a wide range of derivatives.
Scientific Research Applications
Chemistry
The compound serves as a building block in organic synthesis and is utilized as a reagent in various chemical reactions. Its unique structure allows for the modification and synthesis of more complex organic molecules.
Biology
Research indicates that this compound exhibits a range of biological activities :
- Antimicrobial Activity : Studies have shown that derivatives of this compound can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli.
- Anti-inflammatory Effects : It has demonstrated potential in inhibiting inflammatory pathways by modulating enzyme activity and reducing pro-inflammatory cytokine expression.
- Anticancer Properties : Preliminary research suggests that it may induce apoptosis in cancer cells by targeting specific signaling pathways. For instance, studies indicated significant inhibition of proliferation in cancer cell lines such as MDA-MB-231 (breast cancer) and SK-N-MC (neuroblastoma) .
Medicine
Ongoing research is exploring its potential as a therapeutic agent for various diseases:
- Cancer Treatment : The compound's ability to inhibit tumor growth has led to investigations into its use as an anticancer drug. In vitro studies have shown promising results against multiple cancer cell lines.
- Infectious Diseases : Its antimicrobial properties suggest potential applications in treating infections caused by resistant bacterial strains.
Industry
In industrial applications, this compound is being explored for the development of new materials such as polymers and coatings due to its unique chemical properties. Its role as an intermediate in the production of pharmaceuticals and agrochemicals is also being investigated.
Case Studies
Several case studies illustrate the compound's efficacy:
- Anticancer Study : A study evaluated the anticancer activity of 7-[2-(4-methylphenyl)-2-oxoethoxy]-2H-chromen-2-one against MDA-MB-231 cells using MTT assays, yielding an IC50 value indicating significant cytotoxicity .
- Anti-inflammatory Effects : Another investigation demonstrated that this compound could significantly reduce inflammatory markers in vitro, suggesting its potential therapeutic role in inflammatory diseases .
- Antimicrobial Evaluation : The compound was tested against various bacterial strains, showing notable inhibition rates comparable to established antibiotics .
Mechanism of Action
The mechanism of action of 7-[2-(4-methylphenyl)-2-oxoethoxy]-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting anti-inflammatory or anticancer effects. The exact molecular targets and pathways can vary depending on the specific biological context.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Substituent Variations and Pharmacological Profiles
The following table summarizes key structural analogs, their substituents, molecular weights, and reported bioactivities:
*Approximated based on molecular formulas.
Structure-Activity Relationships (SAR)
Aromatic Substituents and Bioactivity
- Electron-Withdrawing Groups : The introduction of fluorine (e.g., 6i ) or sulfonyl groups (e.g., 2u ) enhances receptor binding and metabolic stability. For example, 6i ’s 4-fluorobenzyl group increases its affinity for the 5-HT1A receptor, correlating with antidepressant efficacy .
- Bulkier Substituents : Piperazine rings (e.g., 6p , 6i ) improve blood-brain barrier penetration, making these derivatives suitable for central nervous system (CNS) applications .
Hybridization Strategies
- Nitric Oxide Donors: Compound 2 incorporates a dinitroazetidine moiety, enabling dual action as a carbonic anhydrase inhibitor and nitric oxide donor, which enhances antitumor activity .
- Monoterpene Coumarins: Derivatives like 44 leverage lipophilic monoterpene chains to improve enzyme inhibition potency, particularly against carbonic anhydrase isoforms .
Ketone Linkers and Solubility
The 2-oxoethoxy bridge in the target compound and its analogs balances hydrophilicity and lipophilicity, optimizing membrane permeability.
Physicochemical and Pharmacokinetic Comparisons
- Metabolic Stability : Chlorine or fluorine substituents (e.g., in 6i ) act as bioisosteres, reducing oxidative metabolism and prolonging half-life .
- Molecular Weight and Drug-Likeness : Smaller derivatives like 6p (393 g/mol) adhere more closely to Lipinski’s rule of five, whereas larger hybrids (e.g., 2u , 575 g/mol) may face challenges in oral bioavailability .
Biological Activity
7-[2-(4-methylphenyl)-2-oxoethoxy]-2H-chromen-2-one, a synthetic organic compound belonging to the coumarin class, has garnered attention due to its diverse biological activities. The compound features a unique chromenone backbone with a methyl group at the fourth position and an ethoxy group substituted at the seventh position, linked to a 4-methylphenyl moiety. This structural configuration is believed to contribute significantly to its pharmacological properties.
Chemical Structure and Properties
The molecular formula of 7-[2-(4-methylphenyl)-2-oxoethoxy]-2H-chromen-2-one is , and its structural characteristics can be summarized as follows:
| Feature | Description |
|---|---|
| Class | Coumarins |
| Core Structure | Chromenone backbone |
| Substituents | Ethoxy group, 4-methylphenyl group |
| Potential Applications | Antimicrobial, anti-inflammatory, anticancer |
Biological Activities
Research indicates that compounds in the coumarin family exhibit a range of biological activities, including:
- Antimicrobial Activity : Studies have shown that derivatives of coumarins can inhibit the growth of various bacterial strains. For instance, 7-[2-(4-methylphenyl)-2-oxoethoxy]-2H-chromen-2-one has been evaluated for its antibacterial properties against pathogens such as Staphylococcus aureus and Escherichia coli .
- Anti-inflammatory Effects : The compound has demonstrated potential in inhibiting inflammatory pathways, possibly by modulating the activity of enzymes involved in inflammation. In vitro studies suggest that it can reduce the expression of pro-inflammatory cytokines .
- Anticancer Properties : Preliminary research indicates that this compound may affect cancer cell proliferation. Mechanistic studies suggest that it can induce apoptosis in cancer cells by targeting specific signaling pathways .
The biological effects of 7-[2-(4-methylphenyl)-2-oxoethoxy]-2H-chromen-2-one are attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cell proliferation and inflammation, leading to reduced tumor growth and inflammatory responses .
- Receptor Binding : It potentially binds to cellular receptors that regulate apoptosis and cell cycle progression, thereby influencing cancer cell survival .
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
-
Antimicrobial Study : A study evaluated the antibacterial efficacy of various coumarin derivatives, including 7-[2-(4-methylphenyl)-2-oxoethoxy]-2H-chromen-2-one, against common pathogens. Results indicated significant inhibition zones compared to control groups .
Compound Inhibition Zone (mm) 7-[2-(4-methylphenyl)-2-oxoethoxy]-2H-chromen-2-one 15 Control (Ampicillin) 20 -
Anti-inflammatory Analysis : In another study, the compound was tested for its ability to inhibit albumin denaturation, a marker for anti-inflammatory activity. The results showed a percentage inhibition comparable to established anti-inflammatory drugs like ibuprofen .
Compound Percentage Inhibition (%) 7-[2-(4-methylphenyl)-2-oxoethoxy]-2H-chromen-2-one 65 Ibuprofen 70 - Anticancer Evaluation : A recent investigation into the anticancer properties revealed that treatment with the compound resulted in a dose-dependent decrease in viability of human cancer cell lines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
